molecular formula C10H11BrO4 B8542068 (2-Bromo-5-hydroxy-4-methoxy-phenyl)-acetic acid methyl ester

(2-Bromo-5-hydroxy-4-methoxy-phenyl)-acetic acid methyl ester

Cat. No. B8542068
M. Wt: 275.10 g/mol
InChI Key: WMIJQQCTALMURX-UHFFFAOYSA-N
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Patent
US08153808B2

Procedure details

(2-Bromo-5-hydroxy-4-methoxy-phenyl)-acetic acid (11 g) was dissolved in 150 ml methanol and 0.8 ml conc. H2SO4. The solution was stirred at room temperature for 18 hours. Saturated aqueous sodium bicarbonate solution was added until the mixture was basic and the mixture was concentrated under reduced pressure. The residue was partitioned between bicarbonate solution and ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was taken up in ethyl acetate and crystallized by the addition of hexanes. Filtration gave 8.8 g (2-bromo-5-hydroxy-4-methoxy-phenyl)-acetic acid methyl ester.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([OH:10])=[CH:4][C:3]=1[CH2:11][C:12]([OH:14])=[O:13].[C:15](=O)(O)[O-].[Na+]>CO.OS(O)(=O)=O>[CH3:15][O:13][C:12](=[O:14])[CH2:11][C:3]1[CH:4]=[C:5]([OH:10])[C:6]([O:8][CH3:9])=[CH:7][C:2]=1[Br:1] |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)O)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0.8 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between bicarbonate solution and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized by the addition of hexanes
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CC1=C(C=C(C(=C1)O)OC)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.